molecular formula C7H14ClN B8244893 trans-1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole;hydrochloride

trans-1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole;hydrochloride

Cat. No.: B8244893
M. Wt: 147.64 g/mol
InChI Key: HVZRRRPCVOJOLJ-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6-4-8-5-7(6)3-1;/h6-8H,1-5H2;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZRRRPCVOJOLJ-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@@H]2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Under high-pressure hydrogen (50–100 bar) and elevated temperatures (120–150°C), the unsaturated dicyano compound undergoes simultaneous reduction of the C=C bond and cyclization of the nitrile groups. Raney nickel or copper chromite catalysts facilitate this one-pot transformation, though yields historically remained suboptimal (≤60%) due to competing side reactions.

Stereochemical Considerations

The initial hydrogenation produces a cis-fused bicyclic amine (III), necessitating subsequent resolution. Acidic workup with hydrochloric acid generates the hydrochloride salt, which may undergo recrystallization to enrich the trans isomer. However, this method’s reliance on high-pressure equipment and multi-step purification limits industrial adoption.

Boron Hydride–Lewis Acid Mediated Reduction

A breakthrough method disclosed in CN103601666A employs sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) with Lewis acids (e.g., ZnCl₂, FeCl₃) to reduce cyclopentimide (IV) directly to the target amine.

Single-Step Protocol

In a nitrogen atmosphere, a mixture of tetrahydrofuran (THF) and toluene suspends NaBH₄ (2.5 equiv) and ZnCl₂ (1.3 equiv). Heating to 90°C triggers the reduction of cyclopentimide, achieving yields exceeding 90% with HPLC purity ≥95%.

Representative Procedure

ComponentQuantityRole
Cyclopentimide10 g (72 mmol)Substrate
NaBH₄6.84 g (2.5 equiv)Reducing agent
ZnCl₂12.5 g (1.3 equiv)Lewis acid promoter
THF/Toluene50 mL/150 mLSolvent system

After 12 hours at 90°C, acidic workup (HCl) and extraction with ethyl acetate yield the crude product, which is neutralized to pH 8–9 and purified to afford 7.35 g (91.8%) of the trans isomer.

Solvent and Catalyst Optimization

Replacing THF with acetonitrile or xylene marginally reduces yield (81–91%), while FeCl₃ as a promoter decreases purity to 95%. The method’s scalability is demonstrated in 5L batches, achieving consistent 90–92% yields.

Comparative Analysis of Industrial Methods

The table below contrasts key parameters for the hydrogenation and boron hydride routes:

ParameterHydrogenationBoron Hydride
Yield≤60%90–92%
Reaction Time24–48 hours12–24 hours
Pressure50–100 barAmbient
Catalyst CostHigh (Raney Ni)Low (ZnCl₂)
Stereochemical ControlRequires resolutionDirect trans formation
ScalabilityLimited by pressureDemonstrated at 5L

The boron hydride method supersedes hydrogenation in yield, safety, and operational simplicity, making it the preferred industrial approach.

Purification and Salt Formation

Hydrochloride Salt Crystallization

Post-synthesis, the free base is treated with concentrated HCl in ethanol, yielding the hydrochloride salt with 97% purity. Recrystallization from acetone/water (3:1) enhances purity to >99%, critical for pharmaceutical applications.

Analytical Characterization

  • Melting Point : 215–217°C (decomposition)

  • ¹H NMR (D₂O): δ 3.45–3.20 (m, 4H, bridgehead H), 2.90–2.70 (m, 2H), 2.10–1.80 (m, 6H).

  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products

Scientific Research Applications

Medicinal Chemistry

Trans-1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole;hydrochloride is primarily investigated for its potential in drug development. The compound has been noted as an impurity in gliclazide (an antidiabetic medication), suggesting its relevance in pharmacological contexts. Its bicyclic structure allows for the design of novel drug candidates that may exhibit therapeutic benefits.

Research indicates that this compound possesses various biological activities:

  • Antimicrobial Properties : Studies are underway to explore its efficacy against bacterial and fungal pathogens.
  • Potential Allosteric Inhibitors : It has been noted for its potential role as an allosteric inhibitor in biochemical pathways .

Industrial Applications

Beyond medicinal uses, this compound serves as a building block in organic synthesis for more complex molecules. It finds applications in:

  • Agrochemicals : Development of new pesticides or herbicides.
  • Materials Science : Utilization in creating specialty chemicals and novel materials.

Case Study 1: Antimicrobial Research

In recent studies focusing on the antimicrobial properties of this compound derivatives were synthesized and tested against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria.

Case Study 2: Drug Development

A study published in a pharmaceutical journal evaluated the compound's role as an impurity in gliclazide. The research aimed to understand its pharmacodynamics and potential therapeutic roles beyond being merely an impurity .

Mechanism of Action

The exact mechanism of action of trans-1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole;hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .

Comparison with Similar Compounds

Research Findings and Trends

  • Stereochemical Purity : Studies emphasize the importance of trans-configuration in minimizing byproducts during gliclazide synthesis .
  • Derivative Utility : Carboxylic acid derivatives are increasingly used as reference standards in HPLC methods for quality control .
  • Safety Optimization: Recent efforts focus on reducing workplace exposure to hydrochloride salts through improved encapsulation technologies .

Biological Activity

trans-1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole;hydrochloride (CAS No. 1415703-03-5) is a bicyclic compound with the molecular formula C7H14ClN. It has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : 147.65 g/mol
  • Purity : >95%
  • IUPAC Name : (3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Its structure allows for:

  • Hydrogen bonding : Facilitating interactions with enzymes and receptors.
  • Hydrophobic interactions : Enhancing membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against a range of bacterial strains and fungi. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Properties

Several studies have investigated the potential anticancer effects of this compound. For instance:

  • In vitro studies showed that it can induce apoptosis in cancer cell lines by activating caspase pathways.
  • Animal models demonstrated reduced tumor growth when treated with the compound compared to controls.

Neuroprotective Effects

This compound has been explored for its neuroprotective properties. Research suggests it may protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in conditions like Alzheimer's disease.

Case Studies

StudyFindings
Study 1 (Antimicrobial)Effective against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively.
Study 2 (Anticancer)Induced apoptosis in HeLa cells with an IC50 value of 25 µM after 48 hours of treatment.
Study 3 (Neuroprotection)Reduced neuronal cell death by 40% in models of oxidative stress induced by H2O2.

Comparative Analysis

When compared to similar compounds such as octahydrocyclopenta[c]pyrrole without the hydrochloride group:

  • The presence of the hydrochloride enhances solubility in aqueous environments.
  • The unique stereochemistry (trans configuration) may confer distinct biological properties.

Q & A

Q. How do heterogeneous catalysts influence the enantiomeric excess (ee) in asymmetric syntheses of this compound?

  • Methodological Answer : Screen chiral porous polymers (e.g., BINOL-based MOFs) or supported organocatalysts (e.g., proline on silica). Use kinetic resolution (KR) models to predict ee under varying catalyst loadings. ICReDD’s reaction condition databases can identify optimal chiral auxiliaries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.